molecular formula C16H18N4O B1452150 1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one CAS No. 1105196-58-4

1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Cat. No. B1452150
CAS RN: 1105196-58-4
M. Wt: 282.34 g/mol
InChI Key: OQUNCXOMIXTCAY-UHFFFAOYSA-N
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Description

This compound is a derivative of pyridazinone, a class of heterocyclic compounds . It has a molecular weight of 280.33 . The IUPAC name is 4-cyclopropyl-1-(3,4-dimethylphenyl)-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H16N4O/c1-9-3-6-12(7-10(9)2)20-15-13(8-17-20)14(11-4-5-11)18-19-16(15)21/h3,6-8,18H,4-5H2,1-2H3, (H,19,21) .

Scientific Research Applications

Biological Activities and Synthesis

1-(3,4-Dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is part of a class of compounds that exhibit various biological activities. Such compounds, including pyrazolo[3,4-d]pyridazines, have been found to have significant antimicrobial, anti-inflammatory, and analgesic activities. These properties are often explored in the synthesis of new drugs. Moreover, the synthesis of these compounds involves efficient protocols and molecular orbital calculations, contributing to organic chemistry and pharmacology (Zaki, Sayed, & Elroby, 2016).

Heterocyclic Synthesis

The chemical compound is also utilized in heterocyclic synthesis. This involves creating complex molecular structures, which are essential in developing new pharmaceuticals and materials with specific properties. For instance, α-Enones, similar in structure to 1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, have been used in classical synthetic approaches to create diverse heterocyclic compounds (Al-Shiekh, El‐Din, Hafez, & Elnagdi, 2004).

Antibacterial and Antifungal Activities

Research on pyrazolo[3,4-d]pyridazine derivatives, including compounds similar to 1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one, has shown that they possess notable antibacterial and antifungal activities. This makes them candidates for further exploration as antimicrobial agents in medical applications (Akbas & Berber, 2005).

Potential as PDE5 Inhibitors

In the context of pharmaceutical research, certain pyrazolo[3,4-d]pyridazinone derivatives have been synthesized and evaluated as inhibitors of PDE5, an enzyme involved in various physiological processes. These compounds have shown potential as peripheral vasodilators, which can be beneficial in treating conditions like erectile dysfunction and pulmonary hypertension (Piaz et al., 2002).

Mechanism of Action

Target of Action

The primary target of the compound 1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is an important regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

The compound acts as an inhibitor of RIPK1 . It binds to RIPK1 with high affinity, effectively blocking the kinase activity of RIPK1 . This results in the inhibition of necroptosis, a type of programmed cell death .

Biochemical Pathways

The compound affects the necroptosis signaling pathway by inhibiting RIPK1 . Necroptosis is a form of programmed cell death that is regulated by RIPK1 . By inhibiting RIPK1, the compound effectively blocks necroptosis, thereby preventing cell death .

Pharmacokinetics

In terms of pharmacokinetics, the compound has acceptable properties. It has a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . The oral bioavailability of the compound is 59.55% , indicating that a significant proportion of the compound is able to reach the systemic circulation when administered orally.

Result of Action

The inhibition of RIPK1 by the compound results in the blockage of necroptosis . This can effectively protect cells from death induced by necroptosis . In addition, the compound can inhibit the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ .

properties

IUPAC Name

1-(3,4-dimethylphenyl)-4-propan-2-yl-6H-pyrazolo[3,4-d]pyridazin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c1-9(2)14-13-8-17-20(15(13)16(21)19-18-14)12-6-5-10(3)11(4)7-12/h5-9H,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQUNCXOMIXTCAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NNC3=O)C(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 2
1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 3
1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 4
1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 5
1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one
Reactant of Route 6
1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one

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